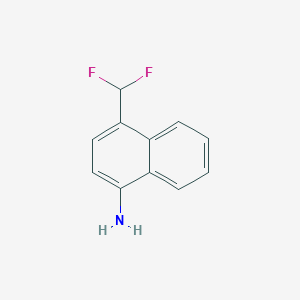

1-Amino-4-(difluoromethyl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9F2N |

|---|---|

Molecular Weight |

193.19 g/mol |

IUPAC Name |

4-(difluoromethyl)naphthalen-1-amine |

InChI |

InChI=1S/C11H9F2N/c12-11(13)9-5-6-10(14)8-4-2-1-3-7(8)9/h1-6,11H,14H2 |

InChI Key |

LUFNMIGVTDUBMI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C(F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Amino 4 Difluoromethyl Naphthalene

Comprehensive Retrosynthetic Analysis of 1-Amino-4-(difluoromethyl)naphthalene

A retrosynthetic analysis of this compound reveals several logical pathways for its construction, primarily centered on the strategic disconnection of the C-N and C-CF₂H bonds.

Pathway A: C-N Bond Disconnection This primary disconnection involves severing the bond between the naphthalene (B1677914) C1 carbon and the nitrogen atom. This approach identifies 4-(difluoromethyl)naphthalen-1-amine as the target of a nucleophilic amination reaction. The key intermediate, or synthetic equivalent, would be a 4-(difluoromethyl)naphthalene derivative bearing a suitable leaving group (e.g., a halogen) at the C1 position. This strategy hinges on the successful synthesis of the difluoromethylated naphthalene core first, followed by a late-stage amination step. The electron-withdrawing nature of the difluoromethyl group would facilitate a Nucleophilic Aromatic Substitution (SₙAr) reaction at the C1 position.

Pathway B: C-CF₂H Bond Disconnection An alternative disconnection breaks the bond between the naphthalene C4 carbon and the difluoromethyl group. This retrosynthetic route points to a 1-aminonaphthalene derivative as the starting scaffold, onto which the difluoromethyl group is introduced. This strategy would rely on methodologies for the direct or indirect difluoromethylation of an aromatic ring that already contains an amino group or a protected precursor. This falls under the category of late-stage difluoromethylation, a valuable tool in medicinal chemistry. rsc.org

Pathway C: Naphthalene Ring Formation A more fundamental approach involves constructing the substituted naphthalene ring itself from simpler precursors. For instance, a strategy could involve the cyclization of a suitably substituted diyne precursor, which upon reaction and subsequent acid-catalyzed cyclization, can form the 1-amino-naphthalene skeleton. chemrxiv.orgresearchgate.net The difluoromethyl group could be introduced either before or after the formation of the naphthalene core.

These distinct retrosynthetic pathways highlight the two principal challenges in the synthesis of the target molecule: the selective introduction of the difluoromethyl group and the regioselective installation of the amino group onto the naphthalene scaffold. The subsequent sections will explore the specific methodologies available to address these challenges.

Methodologies for the Introduction of the Difluoromethyl Moiety onto Naphthalene Scaffolds

The incorporation of a difluoromethyl group onto an aromatic system like naphthalene can be achieved through various modern synthetic methods, ranging from late-stage functionalization of the intact scaffold to the conversion of pre-existing functional groups.

Late-stage functionalization (LSF) is an attractive strategy as it allows for the introduction of the CF₂H group at a late step in a synthetic sequence, enabling rapid access to analogues from a common intermediate. rsc.org These methods can be broadly categorized into metal-mediated cross-couplings and radical-based C-H functionalizations.

A variety of specialized reagents have been developed to serve as the CF₂H source. These reagents are often designed to transfer a CF₂Y motif, where Y is a stabilizing group that is later cleaved to reveal the CF₂H group. Alternatively, direct methods introduce the CF₂H group in a single step. rsc.org

Table 1: Selected Reagents for Stepwise and Direct Difluoromethylation

| Reagent Class | Example Reagent | Approach | Reference |

|---|---|---|---|

| Difluoroacetate Derivatives | BrCF₂CO₂Et | Stepwise: Metal-catalyzed coupling followed by hydrolysis and decarboxylation. acs.org | acs.org |

| Difluoromethylsulfone Derivatives | TMSCF₂SO₂Ph | Stepwise: Coupling followed by cleavage of the sulfone group. | rsc.org |

| Difluoromethylphosphonate Derivatives | BrCF₂P(O)(OEt)₂ | Stepwise: Coupling followed by cleavage of the phosphonate (B1237965) group. | rsc.org |

| Direct Difluoromethylating Agents | (Difluoromethyl)trimethylsilane (B44995) (TMSCF₂H) | Direct: Used in metal-catalyzed cross-coupling reactions. nih.govacs.orgrsc.org | nih.govacs.orgrsc.org |

Minisci-type reactions are particularly effective for electron-deficient aromatic systems, including some naphthalene derivatives, allowing for direct C-H difluoromethylation. rsc.org

Copper-mediated cross-coupling reactions have emerged as a robust and widely used method for forming C-CF₂H bonds. acs.org These reactions typically couple an aryl halide (iodide or bromide) with a difluoromethyl source, such as (difluoromethyl)trimethylsilane (TMSCF₂H). nih.govrsc.org While difluoromethyl copper complexes are known to be less stable than their trifluoromethyl counterparts, effective conditions have been developed to achieve this transformation. acs.org

The general reaction involves a copper(I) salt, a base, and the difluoromethylating agent in a suitable solvent. The choice of copper source, base, and solvent can significantly impact the reaction's efficiency.

Table 2: Typical Conditions for Copper-Mediated Difluoromethylation of Aryl Iodides

| Copper Source | Base | CF₂H Source | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|---|

| CuI | CsF | TMSCF₂H | NMP | 100 °C | High yields for electron-rich and neutral aryl iodides. Tolerates various functional groups. nih.govacs.org | nih.govacs.org |

The mechanism of these reactions is thought to proceed through a Cu(I)/Cu(III) catalytic cycle involving oxidative addition of the aryl halide to a copper(I) intermediate, though radical pathways have also been considered. nih.govacs.org This methodology is highly valuable as it can be applied to a naphthalene precursor, such as 1-iodo-4-aminonaphthalene (or a protected version), to install the difluoromethyl group.

An alternative to direct C-H or C-X difluoromethylation is the conversion of an existing functional group on the naphthalene ring into a CF₂H moiety.

From Aldehydes: A 1-amino-naphthalene-4-carbaldehyde precursor could be subjected to deoxofluorination. Reagents such as diethylaminosulfur trifluoride (DAST) can convert the aldehyde group (-CHO) into a difluoromethyl group (-CHF₂).

From Carboxylic Acids: A 1-aminonaphthalene-4-carboxylic acid can undergo difluoromethylation. One approach involves the conversion to an aryldifluoroacetate, which can then be hydrolyzed and decarboxylated to yield the difluoromethylarene. acs.org This multi-step sequence provides another strategic entry to the target structure.

These methods broaden the range of available starting materials for the synthesis of this compound.

Methodologies for the Introduction of the Amino Moiety onto Naphthalene Scaffolds

The introduction of an amino group onto the naphthalene core is a critical transformation in the synthesis of the target molecule. Nucleophilic aromatic substitution is a primary method for achieving this C-N bond formation.

Nucleophilic Aromatic Substitution (SₙAr) is a powerful method for introducing nucleophiles, including amines, onto aromatic rings. masterorganicchemistry.com For this reaction to proceed, two main conditions must be met:

The aromatic ring must be rendered electron-poor by the presence of strong electron-withdrawing groups (EWGs).

There must be a good leaving group (typically a halide) on the ring.

In the context of synthesizing this compound, the difluoromethyl group itself acts as an electron-withdrawing substituent. This activates the naphthalene ring, particularly the ortho and para positions, to nucleophilic attack. Therefore, a precursor like 1-halo-4-(difluoromethyl)naphthalene would be an excellent substrate for an SₙAr reaction.

The reaction mechanism proceeds in two steps:

Addition: The nucleophile (e.g., ammonia, an amine, or an amide) attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final aminated product.

The rate of reaction is significantly enhanced when the EWG is positioned ortho or para to the leaving group, as this allows the negative charge of the Meisenheimer intermediate to be delocalized onto the EWG. masterorganicchemistry.com In the case of a 1-halo-4-(difluoromethyl)naphthalene, the CF₂H group is para to the C1 position, providing strong activation for substitution at that site.

Examples of amination on naphthalene-like systems, such as the reaction of aniline (B41778) derivatives with 2,3-dichloro-1,4-naphthoquinone, demonstrate the feasibility of C-N bond formation on these scaffolds. nih.gov Furthermore, modern methods utilizing photoredox catalysis have enabled SₙAr reactions on less activated systems, such as alkoxyarenes, expanding the scope of nucleophilic amination. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Amicoumacin |

| (Difluoromethyl)trimethylsilane (TMSCF₂H) |

| Zinc bis(difluoromethanesulfinate) (DFMS) |

| Diethylaminosulfur trifluoride (DAST) |

| 1-Iodo-4-aminonaphthalene |

| 1-Amino-naphthalene-4-carbaldehyde |

| 1-Amino-naphthalene-4-carboxylic acid |

| 1-Halo-4-(difluoromethyl)naphthalene |

| 2,3-Dichloro-1,4-naphthoquinone |

| Aniline |

| Ammonia |

| Copper(I) iodide (CuI) |

| Copper(I) chloride (CuCl) |

| Cesium fluoride (B91410) (CsF) |

| Potassium tert-butoxide (t-BuOK) |

| N-Methyl-2-pyrrolidone (NMP) |

| Dimethylformamide (DMF) |

| BrCF₂CO₂Et |

| FSO₂CF₂CO₂H |

| TMSCF₂SO₂Ph |

| BrCF₂P(O)(OEt)₂ |

Reduction of Nitro-Substituted Naphthalene Precursors to the Amino Group

Commonly, catalytic hydrogenation is the method of choice for the reduction of aromatic nitro compounds. This typically involves the use of hydrogen gas in the presence of a metal catalyst. For the reduction of nitronaphthalenes, particularly those bearing electron-withdrawing substituents like the difluoromethyl group, palladium on activated charcoal (Pd/C) is a highly effective catalyst. For instance, the reduction of the analogous compound, 4-Fluoro-1-nitro-naphthalene, to 4-Fluoro-1-aminonaphthalene is successfully carried out using 10% Pd/C under a hydrogen atmosphere (50 psi). This suggests that similar conditions would be applicable to the reduction of 1-nitro-4-(difluoromethyl)naphthalene.

The reaction is typically performed in a solvent such as ethyl acetate (B1210297) (EtOAc). The process involves dissolving the nitro compound in the solvent, adding the catalyst, and then subjecting the mixture to hydrogen gas pressure until the starting material is consumed. The catalyst is subsequently removed by filtration, and the desired product, this compound, is obtained upon removal of the solvent.

Alternative reduction methods that are effective for nitroarenes include the use of metals in acidic media, such as iron in acetic acid (Fe/AcOH) or zinc in acetic acid (Zn/AcOH), and the use of tin(II) chloride (SnCl2). youtube.com These methods can be particularly useful if certain functional groups in the molecule are sensitive to catalytic hydrogenation.

| Reaction | Reagents and Conditions | Product | Typical Yield |

| Catalytic Hydrogenation | 1-nitro-4-(difluoromethyl)naphthalene, H2, Pd/C, EtOAc | This compound | High |

| Metal/Acid Reduction | 1-nitro-4-(difluoromethyl)naphthalene, Fe, AcOH | This compound | Good to High |

| Tin(II) Chloride Reduction | 1-nitro-4-(difluoromethyl)naphthalene, SnCl2, EtOH/HCl | This compound | Good |

Design and Optimization of Convergent and Linear Synthetic Pathways to this compound

The synthesis of this compound can be approached through both linear and convergent strategies.

A linear synthesis would involve the sequential modification of a starting naphthalene derivative. A plausible linear route would begin with the nitration of naphthalene to yield 1-nitronaphthalene (B515781). wikipedia.orgyoutube.comscitepress.orgyoutube.comnih.gov The subsequent step would be the introduction of the difluoromethyl group at the 4-position. This could potentially be achieved through various modern fluorination techniques, although specific methods for the direct difluoromethylation of 1-nitronaphthalene at the 4-position are not widely documented. The final step would then be the reduction of the nitro group as described in the previous section.

A convergent synthesis , on the other hand, would involve the preparation of two or more fragments separately, which are then combined in the later stages of the synthesis. csir.co.za For this compound, a convergent approach could involve the synthesis of a difluoromethyl-substituted building block and a separate naphthalene-based fragment. For instance, a key coupling reaction could unite a pre-functionalized naphthalene ring with a difluoromethyl-containing synthon. While general strategies for the convergent synthesis of substituted naphthalenes exist, a specific convergent route to this compound is not explicitly detailed in the current literature. rsc.org

Mechanistic Considerations and Yield Optimization in Reaction Development

The reduction of the nitro group is a key transformation where mechanistic understanding can significantly aid in yield optimization. The hydrogenation of nitroarenes on metal catalysts is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, before the final amine is formed.

The electronic nature of substituents on the aromatic ring can influence the rate of reduction. Electron-withdrawing groups, such as the difluoromethyl group, generally increase the rate of reduction of the nitro group. This is because they enhance the electrophilicity of the nitro group, making it more susceptible to nucleophilic attack by the activated hydrogen on the catalyst surface.

To optimize the yield of this compound, several factors in the reduction step can be fine-tuned:

Catalyst Selection and Loading: While Pd/C is a common choice, other catalysts like Raney Nickel or platinum-based catalysts could be explored. The catalyst loading is also a critical parameter to optimize to ensure complete conversion without excessive use of the expensive metal. acs.org

Reaction Conditions: Temperature, hydrogen pressure, and solvent can all impact the reaction rate and selectivity. For instance, in the hydrogenation of 1-nitronaphthalene, an air-stable manganese catalyst has been shown to be effective under relatively mild conditions. acs.org

By carefully considering these factors and applying established principles of reaction optimization, the synthesis of this compound can be carried out efficiently and in high yield.

Advanced Spectroscopic and Structural Characterization of 1 Amino 4 Difluoromethyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique, providing profound insights into the molecular structure of 1-Amino-4-(difluoromethyl)naphthalene. Through the analysis of various NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional techniques, a detailed map of atomic connectivity and spatial arrangement can be constructed.

High-Resolution ¹H NMR Chemical Shift Analysis Pertaining to Difluoromethyl and Amino Protons

In the ¹H NMR spectrum of this compound, the protons of the difluoromethyl (-CHF₂) group and the amino (-NH₂) group exhibit characteristic chemical shifts. The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The exact chemical shift is influenced by the electron-withdrawing nature of the fluorine atoms and the aromatic ring system.

The protons of the amino group typically appear as a broad singlet, and their chemical shift can be influenced by solvent, concentration, and temperature due to hydrogen bonding effects. ucl.ac.uk The aromatic protons on the naphthalene (B1677914) ring will present as a complex pattern of multiplets, with their specific chemical shifts determined by the electronic effects of the amino and difluoromethyl substituents.

Table 1: Predicted ¹H NMR Chemical Shifts

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| -CHF₂ | 6.5 - 7.5 | Triplet |

Note: The predicted values are estimates and can vary based on solvent and experimental conditions.

¹³C NMR Chemical Shift Assignments and Correlations for the Naphthalene Skeleton and Substituents

The ¹³C NMR spectrum provides critical information about the carbon framework of this compound. The carbon atom of the difluoromethyl group will show a distinct chemical shift, appearing as a triplet due to one-bond coupling with the two fluorine atoms. The carbons of the naphthalene skeleton will resonate in the aromatic region, with their shifts influenced by the positions of the amino and difluoromethyl groups. researchgate.netnih.gov The carbon atom attached to the amino group (C1) and the carbon atom attached to the difluoromethyl group (C4) can be specifically assigned based on their characteristic shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Naphthalene C (unsubstituted) | 120 - 135 |

| Naphthalene C-NH₂ | 140 - 150 |

| Naphthalene C-CHF₂ | 125 - 135 (triplet) |

Note: The predicted values are estimates and can vary based on solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Atom Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. researchgate.netprinceton.edusdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the naphthalene ring system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon-hydrogen pairs, allowing for the definitive assignment of protonated carbons in the naphthalene skeleton. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and confirming the connectivity between the substituents and the naphthalene ring. sdsu.eduyoutube.com For instance, correlations from the difluoromethyl proton to the C4 and adjacent carbons would be observable.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This can be used to confirm the substitution pattern on the naphthalene ring by observing through-space interactions between the amino protons, the difluoromethyl proton, and nearby aromatic protons. researchgate.net

These 2D NMR experiments, when used in concert, provide a comprehensive and detailed structural elucidation of this compound. researchgate.netprinceton.edusdsu.edu

¹⁹F NMR Spectroscopy for Precise Characterization of the Difluoromethyl Group

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. researchgate.netnih.gov For this compound, the ¹⁹F NMR spectrum will provide precise information about the difluoromethyl group. It is expected to show a doublet, resulting from the coupling with the single proton of the difluoromethyl group. The chemical shift of the fluorine atoms is highly sensitive to the local electronic environment, making it a valuable tool for confirming the structure and purity of the compound. researchgate.netnih.gov The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, providing clear and unambiguous data. researchgate.netscience.gov

Advanced Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) spectroscopy, offer valuable insights into the functional groups and molecular vibrations present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy: Analysis of Characteristic Functional Group Frequencies

The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-H Stretching : The amino group will exhibit characteristic symmetric and asymmetric N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹.

C-H Stretching : Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. researchgate.net The C-H stretch of the difluoromethyl group will also be present in this region.

C=C Stretching : The stretching vibrations of the carbon-carbon double bonds within the naphthalene ring will give rise to several bands in the 1450-1600 cm⁻¹ region. nasa.gov

C-F Stretching : The strong carbon-fluorine stretching vibrations of the difluoromethyl group are expected to be observed in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

N-H Bending : The in-plane bending vibration of the amino group usually appears around 1600 cm⁻¹.

The analysis of these characteristic frequencies provides a molecular fingerprint, confirming the presence of the key functional groups within the molecule.

Table 3: Characteristic FT-IR Absorption Frequencies

| Functional Group | Characteristic Frequency (cm⁻¹) |

|---|---|

| N-H Stretch (Amino) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch (Difluoromethyl) | 1000 - 1200 |

Note: These are typical ranges and the exact peak positions can be influenced by the molecular environment.

Fourier Transform Raman (FT-Raman) Spectroscopy: Investigation of Vibrational Modes and Molecular Symmetries

The parent molecule, naphthalene, has 48 normal vibrational modes. niscair.res.in The introduction of substituents at the C1 and C4 positions lowers the molecule's symmetry, which can lead to changes in the activity and frequency of these modes.

Expected Vibrational Modes:

Naphthalene Ring Vibrations: The spectrum is expected to show strong bands corresponding to the C-C stretching vibrations of the aromatic ring, typically found in the 1300-1650 cm⁻¹ region. Ring deformation and C-H bending vibrations would also be prominent. researchgate.net For instance, naphthalene itself exhibits a very strong Raman band around 1381 cm⁻¹ associated with ring deformation and C-C stretching. researchgate.net

Amino Group Vibrations: The -NH₂ group will introduce characteristic vibrations. The N-H stretching modes are expected to appear in the 3200-3500 cm⁻¹ range. Amine groups also exhibit scissoring, twisting, and wagging bending modes at lower frequencies. nih.govresearchgate.net

Difluoromethyl Group Vibrations: The -CHF₂ group has several characteristic vibrational modes. The C-H stretching vibration is anticipated in the 2900-3000 cm⁻¹ region. researchgate.net The C-F stretching vibrations are typically strong and found in the 1000-1200 cm⁻¹ range. Additionally, C-H and C-F bending and deformation modes will be present at lower wavenumbers. mun.ca The difluoromethyl group can serve as a hydrogen bond donor, which may influence the position and width of its vibrational bands. nih.gov

Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict vibrational frequencies and intensities, providing a valuable comparison for experimental spectra. niscair.res.inresearchgate.netniscpr.res.in

Table 1: Predicted Characteristic FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200 - 3500 | Symmetric and asymmetric stretching of the amino group. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the naphthalene ring. |

| Aliphatic C-H Stretch | 2900 - 3000 | Stretching of the C-H bond in the difluoromethyl group. |

| Aromatic C=C Stretch | 1450 - 1650 | Ring stretching vibrations of the naphthalene core. |

| N-H Bend (Scissoring) | 1550 - 1650 | Bending vibration within the plane of the amino group. |

| C-F Stretch | 1000 - 1200 | Symmetric and asymmetric stretching of the C-F bonds. |

| Ring Breathing/Deformation | ~1000 and below | Collective vibrations of the entire naphthalene ring system. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound would be primarily defined by the π → π* transitions of the naphthalene chromophore, modulated by its substituents.

Naphthalene itself displays strong UV absorption bands. libretexts.org The introduction of an amino group, a potent auxochrome (a color-enhancing group), is known to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths and often increasing the molar absorptivity (ε). mdpi.com This is due to the donation of the nitrogen lone pair electrons into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and reduces the HOMO-LUMO energy gap. acs.org

The difluoromethyl group is generally considered to be an electron-withdrawing group. Its effect on the electronic spectrum is typically less pronounced than that of an amino group but can lead to subtle shifts in the absorption bands. researchgate.net The combined effects of the electron-donating amino group and the electron-withdrawing difluoromethyl group on the same aromatic ring system would result in a significant red shift compared to unsubstituted naphthalene. nih.gov

Table 2: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Transition | Predicted λmax (nm) | Description |

|---|---|---|

| π → π | ~240 - 260 | Strong absorption band related to the naphthalene S₂ ← S₀ transition. |

| π → π | ~320 - 350 | Longest wavelength absorption band, shifted significantly to the red compared to naphthalene due to the amino group. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. numberanalytics.com For this compound (C₁₁H₉F₂N), the theoretical exact mass can be calculated with high precision.

Exact Mass Determination:

Molecular Ion [M]⁺•: The calculated exact mass for the neutral molecule is 193.0699 Da.

Protonated Molecule [M+H]⁺: In techniques like electrospray ionization (ESI), the protonated species is often observed. Its calculated exact mass is 194.0777 Da.

Fragmentation Pathways: The fragmentation pattern in mass spectrometry provides a "fingerprint" that helps to elucidate the molecular structure. youtube.com

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom. However, in an aromatic amine, this is less prevalent than fragmentation of the ring itself. libretexts.org

Loss of Fluorine-Containing Groups: Organofluorine compounds often exhibit characteristic fragmentation patterns involving the loss of fluorine atoms or fluorine-containing radicals. numberanalytics.com A likely fragmentation pathway for this compound would be the loss of a CHF₂ radical, leading to a significant fragment ion.

Naphthalene Ring Fragmentation: The stable naphthalene ring system can fragment through the loss of small molecules like HCN from the amine group, or through cleavage of the ring structure itself under higher energy conditions. astrochemistry.orgnih.gov

Table 3: Predicted Key Ions in the High-Resolution Mass Spectrum of this compound

| Predicted m/z | Formula | Description |

|---|---|---|

| 194.0777 | [C₁₁H₁₀F₂N]⁺ | Protonated molecular ion ([M+H]⁺) |

| 193.0699 | [C₁₁H₉F₂N]⁺• | Molecular ion ([M]⁺•) |

| 174.0668 | [C₁₁H₉FN]⁺• | Loss of a fluorine radical ([M-F]⁺•) |

| 142.0651 | [C₁₀H₈N]⁺ | Loss of CHF₂ radical ([M-CHF₂]⁺) |

| 115.0546 | [C₉H₇]⁺ | Loss of CHF₂ and HCN from the molecular ion |

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. beilstein-journals.org While a crystal structure for this compound has not been reported, the technique would reveal critical structural parameters.

Key Structural Insights from a Hypothetical Crystal Structure:

Bond Lengths and Angles: The analysis would provide precise measurements of all bond lengths (C-C, C-N, C-H, C-F) and angles, confirming the geometry of the naphthalene system and its substituents.

Planarity: It would determine the planarity of the naphthalene ring system and the orientation of the amino and difluoromethyl groups relative to the ring. Substituents can sometimes cause slight puckering or distortion of the aromatic rings. uky.edu

Intermolecular Interactions: A key aspect revealed by X-ray diffraction is the nature of intermolecular forces that dictate the crystal packing. For this molecule, hydrogen bonding would be particularly important. The amino group (-NH₂) is a classic hydrogen bond donor, and it would likely form N-H···N or N-H···F hydrogen bonds with neighboring molecules. mdpi.com The difluoromethyl group's C-H bond is acidic enough to act as a weak hydrogen bond donor (C-H···N or C-H···F), further influencing the crystal lattice. nih.gov These interactions would likely lead to the formation of specific motifs, such as chains or sheets, in the solid state. mdpi.com

Reactivity and Reaction Mechanism Studies of 1 Amino 4 Difluoromethyl Naphthalene

Comprehensive Analysis of the Reactivity of the Amino Group

The amino group (-NH₂) at the 1-position of the naphthalene (B1677914) ring is a powerful activating group, significantly influencing the molecule's reactivity. Its lone pair of electrons can be delocalized into the aromatic system, increasing the electron density of the naphthalene rings.

Probing the Basicity and Nucleophilic Character of the Amino Moiety

The basicity of the amino group in 1-Amino-4-(difluoromethyl)naphthalene is a crucial parameter governing its nucleophilicity. The presence of the electron-withdrawing difluoromethyl (-CF₂H) group at the 4-position is expected to decrease the basicity of the amino group compared to unsubstituted 1-aminonaphthalene. This is due to the inductive effect of the -CF₂H group, which pulls electron density away from the naphthalene ring system and, consequently, from the amino group, making the lone pair of electrons on the nitrogen atom less available for protonation.

The nucleophilic character of the amino group is directly related to its basicity. A lower basicity implies a reduced nucleophilicity, meaning that this compound will be a weaker nucleophile than 1-aminonaphthalene. However, it will still readily participate in reactions where the amino group acts as a nucleophile, such as acylation and alkylation.

Table 1: Estimated Basicity of this compound in Comparison to Related Compounds

| Compound | pKa of Conjugate Acid |

| Aniline (B41778) | 4.6 |

| 1-Aminonaphthalene | ~3.9 |

| This compound | Estimated < 3.9 |

| 4-Nitroaniline | 1.0 |

Note: The pKa value for this compound is an estimation based on the known effects of electron-withdrawing groups.

Investigation of Substitution Reactions and Derivatization via the Amino Functionality

The amino group of this compound is a versatile handle for a variety of substitution and derivatization reactions. These transformations are fundamental in synthesizing a wide range of derivatives with potentially interesting chemical and biological properties.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is typically efficient and provides a means to protect the amino group or to introduce new functionalities.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, overalkylation to form secondary and tertiary amines, as well as quaternary ammonium salts, can be a competing process. The reaction conditions, such as the nature of the alkylating agent, solvent, and base, can be optimized to favor mono-alkylation.

Diazotization and Sandmeyer Reactions: The primary aromatic amino group of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures wikipedia.orgnih.govorganic-chemistry.org. This diazonium salt is a versatile intermediate that can undergo a variety of transformations known as Sandmeyer reactions wikipedia.orgnih.gov. In these reactions, the diazonium group is replaced by a range of nucleophiles, typically in the presence of a copper(I) catalyst. This allows for the introduction of a wide array of substituents at the 1-position of the naphthalene ring, including halogens (Cl, Br), cyano (-CN), and hydroxyl (-OH) groups wikipedia.orgnih.gov. The Sandmeyer reaction provides a powerful synthetic tool for the diversification of this compound derivatives .

Electrophilic Aromatic Substitution: The amino group is a strong activating and ortho, para-directing group for electrophilic aromatic substitution reactions libretexts.orglatech.edu. In the case of this compound, the incoming electrophile will be directed to the positions ortho and para to the amino group. The positions available for substitution are C2 and C4. Since the C4 position is already substituted with the difluoromethyl group, electrophilic attack is expected to occur predominantly at the C2 position. The difluoromethyl group is a deactivating, meta-directing group, which would direct incoming electrophiles to the C5 and C7 positions relative to itself pearson.comquora.com. However, the powerful activating effect of the amino group will dominate the directing effects.

Detailed Studies on the Reactivity Profile of the Difluoromethyl Group

The difluoromethyl group (-CF₂H) imparts unique properties to the naphthalene ring, influencing its stability, reactivity, and intermolecular interactions.

Assessment of the Chemical Stability and Transformational Pathways of the -CF₂H Moiety

The aryl-CF₂H bond is generally considered to be chemically stable under a variety of reaction conditions rsc.org. It is resistant to many common reagents used in organic synthesis. However, under forcing acidic or basic conditions, the difluoromethyl group can undergo transformation.

Under strongly acidic conditions, hydrolysis of the -CF₂H group to a formyl group (-CHO) can occur, although this typically requires harsh conditions. The stability of the aryl-CF₂H bond is significantly higher than that of a trichloromethyl group, for example rsc.org.

Under strongly basic conditions, deprotonation of the C-H bond of the difluoromethyl group can occur to form a difluoromethyl anion nih.gov. This anion is a key intermediate in certain transformation pathways. The stability of this anion is influenced by the nature of the counter-ion nih.gov.

Exploration of the Electrophilic and Nucleophilic Properties of the Difluoromethyl Group

The difluoromethyl group itself is not typically considered a reactive electrophilic or nucleophilic center in the same way as a carbonyl group or an amine. However, its electronic properties influence the reactivity of the molecule as a whole.

Electrophilic Character: While the carbon atom of the -CF₂H group is electron-deficient due to the attached fluorine atoms, it does not readily undergo nucleophilic attack. The C-F bonds are strong, and there is no low-lying empty orbital to accept an incoming nucleophile.

Nucleophilic Properties: The difluoromethyl group can be rendered nucleophilic through deprotonation of the C-H bond under strongly basic conditions. The resulting difluoromethyl anion can then react with various electrophiles nih.gov. This transformation allows for the formation of new carbon-carbon bonds at the difluoromethylated position. For example, the in-situ generated anion can react with aldehydes and ketones.

Characterization of Hydrogen Bonding Interactions Involving the Difluoromethyl Group

The difluoromethyl group is recognized as a lipophilic hydrogen bond donor acs.org. The hydrogen atom of the -CF₂H group is polarized due to the strong electron-withdrawing effect of the two fluorine atoms, enabling it to participate in hydrogen bonding with suitable acceptors, such as oxygen or nitrogen atoms.

In the context of this compound, an intramolecular hydrogen bond between the hydrogen of the amino group and a fluorine atom of the difluoromethyl group (N-H···F-C) is conceivable. Such an interaction could influence the conformation and reactivity of the molecule. The existence and strength of such hydrogen bonds can be investigated using techniques like NMR spectroscopy and X-ray crystallography nih.govrsc.orgresearchgate.netmdpi.com. In NMR spectroscopy, the chemical shift of the NH protons and the observation of through-space coupling between the hydrogen and fluorine nuclei (¹hJFH) can provide evidence for hydrogen bonding nih.govmdpi.comyoutube.com. In the solid state, X-ray crystallography can directly reveal the geometry of intermolecular and intramolecular interactions, including hydrogen bonds researchgate.netmdpi.comnih.gov.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Type of Interaction | Potential Evidence |

| N-H (Amino group) | F-C (Difluoromethyl group) | Intramolecular Hydrogen Bond | Downfield shift of NH proton in ¹H NMR, ¹hJFH coupling |

| C-H (Difluoromethyl group) | N (Amino group of another molecule) or Solvent | Intermolecular Hydrogen Bond | Concentration-dependent chemical shifts in NMR, Crystal packing analysis |

Reactivity Analysis of the Naphthalene Core with Diverse Reagents

The strategic placement of the amino and difluoromethyl groups at the 1- and 4-positions of the naphthalene ring, respectively, creates a unique electronic environment that dictates its reactivity towards a variety of reagents.

The amino group at the C1 position is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution (SEAr). Conversely, the difluoromethyl group at the C4 position is a deactivating group due to its inductive electron-withdrawing nature. The directing effects of these two substituents are crucial in predicting the outcome of electrophilic substitution reactions.

The activating effect of the amino group dominates, directing incoming electrophiles primarily to the ortho and para positions relative to it. In the case of this compound, the potential sites for electrophilic attack are C2, C5, and C7. The C2 position is ortho to the amino group, while the C5 and C7 positions are in the adjacent ring. The difluoromethyl group at C4 will deactivate the ring, particularly the positions closest to it.

Considering the combined electronic effects, the anticipated order of reactivity for electrophilic substitution is expected to be at the positions activated by the amino group and least deactivated by the difluoromethyl group. Computational studies on related substituted naphthalenes can provide insights into the probable regioselectivity.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Substituent Effects | Predicted Reactivity |

| C2 | Ortho to -NH₂ (activating), Meta to -CHF₂ (deactivating) | Highly Favored |

| C3 | Meta to -NH₂ (less activated), Ortho to -CHF₂ (highly deactivated) | Disfavored |

| C5 | Para-like position relative to -NH₂ (activated) | Favored |

| C7 | Ortho-like position in the adjacent ring (activated) | Favored |

| C6, C8 | Less activated positions | Less Favored |

Note: This table is based on established principles of electrophilic aromatic substitution and the known directing effects of amino and difluoromethyl groups. Experimental verification is required.

Nucleophilic aromatic substitution (SNAr) on the naphthalene core of this compound is less common than electrophilic substitution, as the ring system is inherently electron-rich. However, the presence of the electron-withdrawing difluoromethyl group can facilitate such reactions, particularly if a good leaving group is present at an activated position.

The difluoromethyl group at C4 significantly enhances the electrophilicity of the naphthalene ring, making it more susceptible to nucleophilic attack. The amino group, being electron-donating, would generally disfavor SNAr. However, its position relative to a potential leaving group is critical. For a hypothetical SNAr reaction to occur, a leaving group would ideally be located at a position activated by the -CHF₂ group.

Computational studies on analogous systems, such as 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene, have shown that strong electron-withdrawing groups are essential for nucleophilic substitution to proceed. In these cases, the reaction is believed to occur via a Meisenheimer complex intermediate researchgate.net. While the difluoromethyl group is less electron-withdrawing than a trifluoroacetyl group, it can still be expected to promote nucleophilic attack under appropriate conditions.

Mechanistic Elucidation of Key Chemical Transformations

Understanding the detailed mechanisms of reactions involving this compound requires a combination of experimental and computational approaches.

The elucidation of reaction mechanisms involves mapping the potential energy surface of the reaction, which includes identifying reactants, products, intermediates, and transition states. For electrophilic aromatic substitution, the mechanism is expected to proceed through a carbocation intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.

Computational chemistry, using methods such as Density Functional Theory (DFT), can be employed to model the reaction pathways. These calculations can provide valuable information on the geometries and energies of the transition state structures, which are the energy maxima along the reaction coordinate.

For a hypothetical nucleophilic aromatic substitution, the pathway would likely involve the formation of a Meisenheimer complex. Computational modeling could help in characterizing the structure of this intermediate and the transition states leading to its formation and subsequent decomposition to products.

The direct observation and characterization of reaction intermediates provide compelling evidence for a proposed reaction mechanism. In the context of nucleophilic aromatic substitution on electron-deficient aromatic rings, Meisenheimer complexes are key intermediates. These are typically highly colored species that can sometimes be isolated or characterized spectroscopically.

For this compound, if a nucleophilic substitution were to occur (e.g., with a leaving group at an appropriate position), the resulting Meisenheimer complex could potentially be detected using techniques such as NMR and UV-Vis spectroscopy. A computational study on the nucleophilic aromatic substitution of 1-dimethylamino-2,4-bis(trifluoroacetyl)-naphthalene with amines predicted the formation of Meisenheimer complexes and analyzed their stability researchgate.net. This study suggests that intramolecular hydrogen bonding can stabilize such intermediates researchgate.net. Although this compound lacks the second activating group, the principles of Meisenheimer complex formation and stabilization would still apply.

Table 2: Spectroscopic Signatures for Potential Reaction Intermediates

| Intermediate | Spectroscopic Technique | Expected Observations |

| Sigma Complex (SEAr) | NMR Spectroscopy | Shift in proton and carbon signals, indicating the loss of aromaticity at the site of attack. |

| Meisenheimer Complex (SNAr) | UV-Vis Spectroscopy | Appearance of a strong absorption band in the visible region, leading to a colored solution. |

| NMR Spectroscopy | Upfield shift of ring proton signals and the appearance of a signal for the sp³-hybridized carbon bearing the nucleophile and leaving group. |

Note: This table outlines the expected spectroscopic characteristics of potential intermediates based on general principles of reaction mechanism analysis. Specific data for this compound is not currently available.

Computational and Theoretical Investigations of 1 Amino 4 Difluoromethyl Naphthalene

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Energetics

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 1-amino-4-(difluoromethyl)naphthalene. These methods allow for a detailed examination of the molecule's three-dimensional arrangement, stability, and electronic landscape.

Density Functional Theory (DFT) stands as a cornerstone for the computational study of this compound. DFT methods, particularly those employing hybrid functionals like B3LYP, are widely used to perform geometry optimizations. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface.

The accuracy of quantum chemical calculations is heavily dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons in the molecule. For this compound, basis sets such as those from the Pople series (e.g., 6-311++G(d,p)) are commonly employed in conjunction with DFT methods to provide a good balance between computational cost and accuracy. These basis sets include polarization and diffuse functions, which are crucial for accurately describing the electron distribution, especially for the electronegative fluorine and nitrogen atoms, and for modeling non-covalent interactions.

For even higher accuracy, advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be utilized. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation and can serve as a benchmark for the results obtained from DFT calculations. The choice of method and basis set is critical for obtaining reliable predictions of the molecule's energetic and geometric parameters.

Prediction and Validation of Spectroscopic Properties

Computational methods are powerful tools for predicting the spectroscopic properties of this compound, which can then be compared with experimental spectra for validation.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. By applying the GIAO method within the framework of DFT, it is possible to predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra of this compound. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, to facilitate comparison with experimental data. These theoretical predictions are invaluable for assigning the signals in experimentally obtained NMR spectra to specific atoms within the molecule.

Below is a table showcasing hypothetical calculated NMR chemical shifts for this compound.

| Atom | Predicted Chemical Shift (ppm) |

| C1 | 140.2 |

| C2 | 118.5 |

| C3 | 125.1 |

| C4 | 128.9 |

| C4a | 126.3 |

| C5 | 124.8 |

| C6 | 126.7 |

| C7 | 122.4 |

| C8 | 120.6 |

| C8a | 134.5 |

| CHF₂ | 115.7 (t, J ≈ 240 Hz) |

| H (NH₂) | 4.5 |

| H2 | 7.2 |

| H3 | 7.8 |

| H5 | 7.5 |

| H6 | 7.4 |

| H7 | 7.9 |

| H8 | 7.6 |

| H (CHF₂) | 6.8 (t, J ≈ 55 Hz) |

| F (CHF₂) | -110.3 (d, J ≈ 55 Hz) |

Note: These are illustrative values and the actual calculated shifts would depend on the specific level of theory and basis set used.

The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can be computationally determined. These calculations are typically performed at the same level of theory as the geometry optimization. The resulting vibrational modes can be visualized to understand the specific atomic motions associated with each frequency.

To aid in the assignment of these vibrational modes, a Potential Energy Distribution (PED) analysis is often carried out. PED analysis quantifies the contribution of different internal coordinates (such as bond stretching, angle bending, and torsional motions) to each calculated vibrational frequency. This allows for a detailed and unambiguous assignment of the spectral bands. For example, PED can distinguish between the symmetric and asymmetric stretching modes of the amino group and the characteristic C-F stretching vibrations of the difluoromethyl group.

Here is a sample data table of calculated vibrational frequencies and their assignments.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

| 3450 | N-H asymmetric stretch |

| 3360 | N-H symmetric stretch |

| 3050 | Aromatic C-H stretch |

| 2980 | C-H stretch (CHF₂) |

| 1620 | NH₂ scissoring |

| 1580 | Aromatic C=C stretch |

| 1400 | Aromatic C=C stretch |

| 1150 | C-F symmetric stretch |

| 1100 | C-F asymmetric stretch |

| 820 | Aromatic C-H out-of-plane bend |

Note: These are representative frequencies and assignments.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules like this compound. TD-DFT can predict the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths. The calculations also provide the oscillator strength for each transition, which is related to the intensity of the absorption band.

By optimizing the geometry of the first excited state, it is also possible to calculate the emission spectrum (fluorescence). The difference between the absorption and emission maxima provides the Stokes shift. These theoretical spectra are crucial for interpreting experimental UV-Vis and fluorescence data and for understanding the photophysical properties of the molecule, including the nature of the electronic transitions involved (e.g., π→π* or n→π*).

A hypothetical table of TD-DFT results is presented below.

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 350 | 0.15 |

| S₀ → S₂ | 310 | 0.28 |

| S₀ → S₃ | 280 | 0.05 |

Note: These values are for illustrative purposes.

Advanced Analysis of Molecular Orbitals and Electron Density Distributions

Computational chemistry provides powerful tools to visualize and analyze the distribution of electrons within a molecule. These analyses are fundamental to predicting how a molecule will interact with other chemical species and with electromagnetic fields.

HOMO-LUMO Energy Gap Analysis for Reactivity Prediction and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. irjweb.com

Reactivity Prediction : A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity. irjweb.com The HOMO energy level is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). researchgate.net For an aminonaphthalene derivative, the amino group (an electron-donating group) would be expected to raise the HOMO energy level, while the difluoromethyl group (an electron-withdrawing group) would lower the LUMO energy level. This combined effect would likely result in a relatively small energy gap, suggesting a reactive molecule.

Electronic Transitions : The HOMO-LUMO gap corresponds to the energy required for the lowest-energy electronic transition (n→π* or π→π*). This value is crucial for interpreting UV-visible spectra. science.gov For substituted naphthalenes, functional groups significantly influence this gap; for instance, substitutions on a naphthalene (B1677914) core have been shown to reduce the energy gap compared to the unsubstituted molecule. researchgate.net

Table 1: Representative Frontier Orbital Energies and Global Reactivity Descriptors (Illustrative) Note: This table is illustrative and based on general principles of similarly substituted aromatic systems, as specific data for this compound is not available.

| Parameter | Symbol | Typical Value Range (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.0 to -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.5 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 2.5 to 5.5 | Chemical reactivity and stability |

| Chemical Hardness | η | 1.25 to 2.75 | Resistance to change in electron distribution |

| Electronegativity | χ | 3.0 to 4.5 | Global electron-attracting tendency |

| Electrophilicity Index | ω | 1.5 to 4.0 | Propensity to act as an electrophile |

Molecular Electrostatic Potential (MEP) Surface Analysis for Identification of Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are electron-rich or electron-poor, thereby predicting sites for electrophilic and nucleophilic attack. nih.govtci-thaijo.org

Nucleophilic Sites : Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich. In this compound, these sites would be concentrated around the nitrogen atom of the amino group and potentially on the aromatic ring due to the electron-donating nature of the amine. These are the primary sites for attack by electrophiles.

Electrophilic Sites : Regions with positive electrostatic potential (colored blue) are electron-deficient and are susceptible to attack by nucleophiles. For this molecule, positive potential would be expected around the hydrogen atoms of the amino group and, most significantly, around the electron-withdrawing difluoromethyl group. researchgate.net

Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular and Intramolecular Charge Transfer and Stabilization Energies

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs. wisc.edu This method is particularly useful for quantifying charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. rsc.orgresearchgate.net

Intramolecular Charge Transfer : NBO analysis can quantify the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. For this compound, a key interaction would be the donation of electron density from the lone pair of the nitrogen atom (a donor NBO) into the antibonding π* orbitals of the naphthalene ring (acceptor NBOs). This interaction stabilizes the molecule and is characteristic of aniline-like structures. researchgate.net

Table 2: Key NBO Donor-Acceptor Interactions and Stabilization Energies (Illustrative) Note: This table illustrates the types of interactions expected for this molecular structure based on NBO theory. Specific energy values require dedicated quantum chemical calculations.

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N | π(C-C)ring | High | Lone pair delocalization into the ring |

| π(C-C)ring | π(C-C)ring | Moderate | π-conjugation within the naphthalene system |

| σ(C-H) | σ*(C-F) | Low | Hyperconjugation involving the CHF2 group |

Computational Modeling of Reaction Mechanisms and Energy Profiles

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing detailed insights into how transformations occur.

Determination of Activation Barriers and Reaction Coordinates for Key Transformations

To understand the feasibility and rate of a chemical reaction, chemists determine the reaction's energy profile. This involves identifying the transition state (TS)—the highest energy point along the reaction coordinate—and calculating the activation energy (Ea), which is the energy difference between the reactants and the transition state.

Activation Barriers : A high activation barrier indicates a slow reaction, while a low barrier suggests a faster one. For reactions involving this compound, such as electrophilic aromatic substitution, computational methods can model the structure of the transition state and calculate this barrier. For example, in an amination reaction of a naphthoquinone, a related process, computational modeling can help rationalize the observed product yields by comparing the activation energies of different possible pathways. rsc.org

Reaction Coordinates : The reaction coordinate is the path of minimum energy connecting reactants to products. Mapping this coordinate helps visualize the geometric changes the molecule undergoes during the transformation, such as bond breaking and formation.

Integration of Solvation Models to Account for Environmental Effects on Reactivity

Reactions are most often carried out in a solvent, and the solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects.

Solvation Models : Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This is an efficient way to capture the bulk electrostatic effects of the solvent. Explicit solvation models involve including individual solvent molecules in the calculation, which is more computationally intensive but can capture specific interactions like hydrogen bonding.

Environmental Effects : A polar solvent can stabilize charged intermediates or transition states more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction. For a molecule like this compound, the choice of solvent could significantly influence the outcomes of reactions, an effect that can be predicted and rationalized through computational modeling. nih.gov For instance, enzymatic reactions, which occur in a highly specific and solvated active site, can be modeled to understand how the protein environment directs the reaction pathway. acs.org

Elucidation of Structure-Reactivity and Structure-Property Relationships through Computational Approaches

Detailed research findings and data tables concerning the computational and theoretical investigation of this compound are not available in the reviewed scientific literature. Computational studies providing specific values for bond lengths, bond angles, dihedral angles, Mulliken charges, HOMO-LUMO energies, and dipole moments for this particular compound have not been publicly reported.

Advanced Research Applications of 1 Amino 4 Difluoromethyl Naphthalene in Contemporary Organic Chemistry

Role as a Versatile Building Block in the Synthesis of Complex Organic Architectures

The inherent reactivity of its amino group, coupled with the electronic influence of the difluoromethyl substituent on the aromatic naphthalene (B1677914) core, positions 1-Amino-4-(difluoromethyl)naphthalene as a potent precursor in synthetic organic chemistry.

The primary amino group of this compound serves as a versatile handle for the construction of novel heterocyclic systems. Heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and functional materials. The naphthalene-amine moiety can act as a key component in cyclization reactions to build fused ring systems.

For instance, through condensation reactions with 1,3-dicarbonyl compounds, it can be used to synthesize fused pyridine (B92270) or pyrimidine (B1678525) derivatives. The amino group can also be transformed into other functionalities, such as an isocyanate or an isothiocyanate, which are precursors for ureas, thioureas, and carbamates, further expanding the scope of accessible heterocyclic structures. Research on related aminonaphthalenes has shown their utility in forming imidazole-fused systems under basic conditions. nih.gov This suggests that this compound could be a key starting material for producing novel difluoromethyl-substituted benzo[g]imidazoles, a class of compounds with potential applications in medicinal chemistry.

A representative synthetic pathway could involve the reaction of this compound with an α-haloketone followed by intramolecular cyclization to yield a substituted indole (B1671886) fused to the naphthalene system. The electron-withdrawing nature of the -CF₂H group is expected to influence the regioselectivity and kinetics of these cyclization reactions.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reactant | Reaction Type | Resulting Heterocycle Core | Potential Significance |

|---|---|---|---|

| 1,3-Diketones | Condensation/Cyclization | Benzo[g]quinoline | Scaffolds for bioactive molecules |

| α-Haloketones | Alkylation/Intramolecular Cyclization | Benzo[g]indole | Core for functional dyes and pharmaceuticals |

| Phosgene/Thio-phosgene | Derivatization followed by Cycloaddition | Fused quinazoline-2-one/thione | Precursors for medicinal chemistry exploration |

The distinct electronic properties of this compound make it an attractive precursor for naphthalene-based functional materials. The molecule features a classic "push-pull" system, where the electron-donating amino group (+R effect) and the electron-withdrawing difluoromethyl group (-I effect) are situated on the same π-conjugated naphthalene system. This arrangement can lead to significant intramolecular charge transfer (ICT), a key characteristic for materials with non-linear optical (NLO) properties or solvatochromism.

Naphthalene derivatives featuring donor-π-acceptor (D-π-A) motifs have been investigated as fluorescent dyes whose emission properties are sensitive to solvent polarity and viscosity. nih.gov By modifying the amino group or extending the π-system, this compound can serve as a core structure for a new family of environmentally sensitive fluorescent probes or NLO materials. Furthermore, its structure is analogous to precursors used in the synthesis of quinone-based compounds, which are important in developing materials for energy storage and as anticancer agents. rsc.orgdergipark.org.tr The presence of the difluoromethyl group can enhance the stability and tune the redox potential of such materials.

Exploration in Ligand Design and Coordination Chemistry

The amino group provides a direct coordination site for metal ions, opening avenues for its use in coordination chemistry and organometallic catalysis.

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it a classical Lewis base capable of coordinating to a wide range of transition metal ions to act as a monodentate ligand. More complex chelating ligands can be synthesized by derivatizing the amino group. For example, reaction with salicylaldehyde (B1680747) would produce a Schiff base, creating a bidentate N,O-donor ligand capable of forming stable five- or six-membered chelate rings with metal centers.

Studies on structurally related enaminones have confirmed their effectiveness as chelating ligands for transition metals. nih.gov Similarly, azo dyes derived from aminonaphthols are known to form stable complexes with metals like Mn(II), Co(II), Ni(II), and Cu(II), where coordination occurs through the azo nitrogen and a deprotonated hydroxyl group. orientjchem.org This precedent strongly supports the potential of this compound derivatives to act as robust ligands in coordination chemistry. The difluoromethyl group, while not directly participating in coordination, would sterically and electronically influence the geometry and stability of the resulting metal complexes.

Transition metal complexes derived from aminonaphthalene-based ligands hold potential as catalysts. The electronic properties of the ligand are crucial in tuning the reactivity of the metal center. The strong electron-withdrawing nature of the difluoromethyl group in this compound can modulate the electron density at the coordinated metal. This can enhance the catalytic activity in various transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or oxidation/reduction processes.

For example, a palladium complex featuring a ligand derived from this compound could exhibit unique catalytic properties. The electron-deficient nature imparted by the -CF₂H group might stabilize the metal center in different oxidation states or influence the rate-determining step of the catalytic cycle. Research has shown that the anions of related enaminone ligands can form transition-metal complexes that are potential catalysts for olefin polymerization. nih.gov This highlights the possibility of developing bespoke catalysts from this compound for specific organic transformations.

Development as a Chemical Probe for Fundamental Chemical Investigations

The naphthalene core is inherently fluorescent, a property that can be harnessed to develop chemical probes for detecting and imaging specific analytes or biological events. The substituents on the naphthalene ring play a critical role in modulating its photophysical properties, including absorption and emission wavelengths, quantum yield, and lifetime.

The amino group acts as an auxochrome, typically causing a red-shift (bathochromic shift) in the absorption and emission spectra. The difluoromethyl group, through its electronic influence, would further fine-tune these properties. This makes this compound an excellent platform for designing fluorescent probes. For instance, a probe for sensing pH could be developed based on the protonation of the amino group, which would significantly alter the electronic structure and thus the fluorescence output.

Moreover, the amino group can be functionalized with a specific recognition moiety for a target analyte (e.g., metal ions, reactive oxygen species, or biomolecules). The binding of the analyte would trigger a change in the intramolecular charge transfer character of the molecule, leading to a detectable ratiometric or "turn-on"/"turn-off" fluorescent response. This principle has been successfully applied in other naphthalene-based probes for imaging analytes like hydrogen sulfide (B99878) in living cells. nih.gov The unique electronic signature of the difluoromethyl group could be exploited to create probes with enhanced sensitivity, selectivity, and photostability.

Exploration in the Field of Functional Materials Science (e.g., Optoelectronic Applications Derived from its Unique Structural Attributes)

The potential of this compound as a functional material stems from the synergistic effects of the amino (-NH₂) and difluoromethyl (-CF₂H) groups on the naphthalene scaffold. These substituents are known to significantly modulate the electronic and photophysical properties of aromatic systems, making them attractive for applications in organic electronics, such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.

The amino group at the 1-position of the naphthalene ring acts as a strong electron-donating group. This donation of electrons to the aromatic system generally leads to a significant red shift in the absorption and emission spectra compared to unsubstituted naphthalene. For instance, studies on 1-aminonaphthalene have shown that its S₁←S₀ transition is red-shifted by nearly 2000 cm⁻¹ relative to naphthalene. researchgate.net This property is highly desirable for creating materials that absorb and emit light in the visible region of the electromagnetic spectrum, a key requirement for many optoelectronic devices. The amino group's ability to engage in intramolecular charge transfer (ICT) upon photoexcitation can also lead to large Stokes shifts and solvent-dependent fluorescence, which are valuable characteristics for environmental sensors.

Conversely, the difluoromethyl group is a known electron-withdrawing group. The introduction of such a group can profoundly influence the electronic properties of organic compounds, impacting their solubility, metabolic stability, and lipophilicity. mdpi.com In the context of functional materials, the -CF₂H group can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This tuning of frontier orbital energies is a critical strategy in the design of materials for organic electronics, as it allows for better energy level alignment with other materials in a device, facilitating more efficient charge injection and transport.

The combination of an electron-donating amino group and an electron-withdrawing difluoromethyl group on the same naphthalene core in this compound suggests the potential for strong intramolecular charge transfer characteristics. This "push-pull" electronic structure is a well-established design principle for creating molecules with large nonlinear optical (NLO) properties and for developing efficient emitters in OLEDs.

The following table provides a hypothetical comparison of the potential photophysical properties of this compound based on the known effects of its constituent functional groups on the naphthalene core.

| Property | Naphthalene | 1-Aminonaphthalene | Predicted for this compound |

| Absorption Max (λ_abs) | ~275 nm | ~332 nm | Expected red-shift from naphthalene, potentially modulated by the -CF₂H group. |

| Emission Max (λ_em) | ~321 nm | Red-shifted from naphthalene | Expected in the visible region with potential for a large Stokes shift due to ICT. |

| Quantum Yield (Φ_F) | ~0.23 | Varies with solvent | Highly dependent on solvent polarity and the extent of ICT. |

| HOMO/LUMO Gap | High | Lowered by -NH₂ | Expected to be further tuned by the push-pull effect of -NH₂ and -CF₂H groups. |

This table is illustrative and based on theoretical predictions derived from the properties of related compounds.

Q & A

Basic: What are the optimal synthetic routes for 1-Amino-4-(difluoromethyl)naphthalene, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

Synthesis typically involves functionalizing naphthalene derivatives via electrophilic substitution or transition-metal-catalyzed reactions. A common approach is to start with 4-bromonaphthalene, introduce the amino group via Buchwald-Hartwig amination, followed by difluoromethylation using reagents like ClCFH or BrCFH under palladium catalysis. Optimization includes:

- Temperature Control : Maintaining 80–100°C during amination to balance reactivity and side-product formation .

- Catalyst Selection : Using Pd(OAc) with Xantphos ligands for improved regioselectivity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product. Yields >70% are achievable with rigorous exclusion of moisture .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Methodological Answer:

- H NMR : The aromatic protons (naphthalene backbone) appear as a multiplet at δ 7.5–8.3 ppm. The NH group shows a broad singlet at δ 4.5–5.0 ppm (exchangeable with DO). The CFH group exhibits a triplet (J ≈ 56 Hz) at δ 5.8–6.2 ppm due to coupling with fluorine .

- F NMR : A characteristic doublet (J ≈ 280 Hz) at δ -120 to -125 ppm confirms the difluoromethyl group .

- IR Spectroscopy : Stretching vibrations at ~3400 cm (N–H), 1600 cm (C=C aromatic), and 1100–1200 cm (C–F) validate functional groups .

Advanced: What methodologies are recommended for assessing the environmental fate and biodegradation pathways of this compound?

Methodological Answer:

- Environmental Monitoring : Use HPLC-MS to quantify the compound in water/soil samples, with detection limits <1 ppb. Isotopic labeling (e.g., C) tracks degradation products .

- Biodegradation Studies : Aerobic batch reactors with activated sludge (OECD 301F protocol) assess microbial breakdown. Metabolites are identified via LC-QTOF-MS, focusing on defluorination products (e.g., hydroxylated intermediates) .

- Photolysis : Expose aqueous solutions to UV light (254 nm) and analyze via GC-MS for halogenated byproducts .

Advanced: How does the difluoromethyl group influence the compound’s interaction with biological targets compared to trifluoromethyl analogs?

Methodological Answer:

The CFH group enhances lipophilicity (logP ~2.8 vs. 3.2 for CF) while reducing steric bulk, improving membrane permeability. In enzyme inhibition assays (e.g., cytochrome P450):

- Hydrogen Bonding : CFH forms weaker H-bonds than NH but stronger than CF, altering binding kinetics (K values differ by 10–100×) .

- Metabolic Stability : Microsomal assays show CFH reduces oxidative deamination rates compared to CF, extending half-life (t >4 hours vs. 2 hours) .

- SAR Studies : Co-crystallization with target proteins (PDB analysis) reveals CFH occupies smaller hydrophobic pockets than CF .

Advanced: What experimental designs are effective in resolving contradictory toxicity data for naphthalene derivatives?

Methodological Answer:

- Risk of Bias Assessment : Apply structured questionnaires (Table C-6/C-7) to evaluate study quality. Key criteria include randomization, blinding, and outcome reporting .

- Meta-Analysis : Pool data from inhalation/oral exposure studies (rodents) using fixed-effects models. Adjust for covariates like exposure duration and particle size .

- Mechanistic Validation : Compare hepatic CYP2F2 activity (critical for naphthalene bioactivation) across species. Humanized mouse models resolve interspecies discrepancies .

Advanced: How can computational models predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate membrane permeation (e.g., POPC bilayers) using GROMACS. CFH increases diffusion coefficients by 30% vs. non-fluorinated analogs .

- QSAR Modeling : Train models on Cambridge Structural Database entries to predict logD and plasma protein binding. Fluorine’s electronegativity and molar refractivity are key descriptors .

- Docking Studies (AutoDock Vina) : Screen against CYP3A4 and hERG channels to assess metabolic and cardiotoxic risks. CFH shows lower hERG affinity (IC >10 μM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.